molecular formula C5H11NaO8P B1602502 D-Arabinose 5-phosphate disodium salt CAS No. 89927-09-3

D-Arabinose 5-phosphate disodium salt

Cat. No.: B1602502
CAS No.: 89927-09-3
M. Wt: 253.1 g/mol
InChI Key: HSVYFEKZUCTIDT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of knowledge regarding this compound can be traced through several decades of metabolic research, beginning with early investigations into bacterial sugar metabolism. Initial studies on Escherichia coli metabolism in the 1970s provided the first evidence for the metabolic pathway involving D-arabinose conversion to D-ribulose and subsequent phosphorylation to D-ribulose-5-phosphate. These foundational experiments established the enzymatic framework that would later be understood to involve arabinose-5-phosphate isomerases.

The formal identification and characterization of arabinose-5-phosphate isomerase enzymes marked a significant milestone in understanding the biochemical significance of D-arabinose 5-phosphate. The enzyme was first described as catalyzing the interconversion of D-ribulose 5-phosphate and D-arabinose 5-phosphate, establishing the reversible nature of this crucial metabolic step. Subsequent research revealed that this enzymatic activity belongs to the family of isomerases, specifically those intramolecular oxidoreductases that interconvert aldoses and ketoses.

The discovery of multiple arabinose-5-phosphate isomerase genes within bacterial genomes represented a major advancement in understanding the metabolic complexity surrounding D-arabinose 5-phosphate utilization. Research published in 2003 identified YrbH from Escherichia coli as a D-arabinose 5-phosphate isomerase, demonstrating that bacterial genomes may encode multiple proteins with this enzymatic activity. This finding suggested that D-arabinose 5-phosphate plays more diverse roles in cellular metabolism than previously recognized, extending beyond simple sugar metabolism to include regulatory functions.

The characterization of arabinose-5-phosphate isomerases from gram-positive bacteria represented another significant historical milestone. In 2017, researchers successfully identified and characterized CtAPI from Clostridium tetani, representing the first D-arabinose 5-phosphate isomerase to be identified and characterized from a gram-positive bacterium. This discovery expanded the understanding of D-arabinose 5-phosphate metabolism beyond gram-negative organisms and highlighted the evolutionary conservation of this metabolic pathway across diverse bacterial lineages.

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbohydrate derivatives and their phosphorylated forms. The IUPAC name for the parent compound is designated as 5-O-phosphono-D-arabinose, which accurately describes the chemical structure consisting of D-arabinose with a phosphate group attached via an ester linkage at the 5-position. The disodium salt form is more precisely named as the disodium salt of 5-O-phosphono-D-arabinose, reflecting the ionic nature of the compound under physiological conditions.

The Chemical Abstracts Service has assigned the registry number 13137-52-5 to this compound, providing a unique identifier that facilitates database searches and regulatory documentation. Alternative nomenclature systems recognize this compound under various names including D-arabinose 5-phosphate, arabinose 5-phosphate, and aldehydo-D-arabinose 5-phosphate, each reflecting different aspects of its chemical structure or metabolic function.

The stereochemical designation of this compound requires careful attention to the configuration of its three defined stereocenters. The InChI key PPQRONHOSHZGFQ-WDCZJNDASA-N provides a standardized representation of the molecular structure that uniquely identifies the specific stereoisomer. The SMILES notation OC@HC@@HC@HC=O captures the essential structural features including the stereochemical configuration at each chiral center.

Property Value Reference
IUPAC Name 5-O-Phosphono-D-arabinose
CAS Registry Number 13137-52-5
Molecular Formula (free acid) C₅H₁₁O₈P
Molecular Formula (disodium salt) C₅H₉O₈PNa₂
InChI Key PPQRONHOSHZGFQ-WDCZJNDASA-N
Systematic Name D-arabinose 5-(dihydrogen phosphate)

Biochemical Significance in Metabolic Research

The biochemical significance of this compound in metabolic research extends far beyond its role as a simple sugar phosphate intermediate. This compound serves as a critical substrate for arabinose-5-phosphate isomerases, enzymes that catalyze the reversible interconversion between D-arabinose 5-phosphate and D-ribulose 5-phosphate. The equilibrium constant for this reaction has been determined to be approximately 0.50, indicating a slight thermodynamic preference for the ribulose 5-phosphate form under standard conditions.

Enzyme kinetic studies have revealed remarkable consistency in the catalytic parameters across different arabinose-5-phosphate isomerases from various bacterial species. The Michaelis constant values typically range from 0.35 to 0.61 millimolar for D-arabinose 5-phosphate, while turnover numbers vary considerably depending on the specific enzyme and reaction direction. These kinetic parameters demonstrate that D-arabinose 5-phosphate serves as an effective substrate for these enzymes, supporting its role as a central metabolite in bacterial sugar metabolism.

The compound's role in lipopolysaccharide biosynthesis has emerged as a particularly important area of metabolic research. D-arabinose 5-phosphate serves as a substrate for 3-deoxy-D-manno-octulosonate 8-phosphate synthase, which catalyzes the condensation of this compound with phosphoenolpyruvate to form 3-deoxy-D-manno-octulosonate 8-phosphate. This reaction represents a critical step in the biosynthesis of lipopolysaccharides, the major component of gram-negative bacterial outer membranes. The dependence of certain bacterial mutants on exogenous D-arabinose 5-phosphate for both growth and lipopolysaccharide synthesis has been demonstrated, highlighting the essential nature of this compound in bacterial physiology.

Research has also revealed potential regulatory functions for D-arabinose 5-phosphate beyond its role as a metabolic intermediate. Studies on the glucitol operon in Escherichia coli have suggested that D-arabinose 5-phosphate may function as a regulatory molecule involved in the expression of genes related to D-glucitol metabolism. This regulatory role represents an expansion of the traditional view of sugar phosphates as purely metabolic intermediates, suggesting more complex cellular functions for these compounds.

The biotechnological applications of D-arabinose 5-phosphate metabolism have attracted considerable research attention, particularly in the development of novel biosynthetic pathways. Recent work has demonstrated the successful engineering of metabolic pathways for the biosynthesis of D-1,2,4-butanetriol from D-arabinose, representing the first reported biosynthetic route for this industrially important compound. These applications demonstrate the practical value of understanding D-arabinose 5-phosphate metabolism for biotechnological development and metabolic engineering applications.

Enzyme Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
YrbH (E. coli) 0.61 ± 0.06 157 ± 4 257,000
GutQ (E. coli) Not specified Not specified Similar to KdsD
CtAPI (C. tetani) Not specified Not specified Comparable to E. coli KpsF
c3406 Not specified Relatively low 4-fold lower than KpsF

Properties

InChI

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVYFEKZUCTIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585053
Record name PUBCHEM_16218866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89927-09-3
Record name PUBCHEM_16218866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Synthesis via Arabinose-5-Phosphate Isomerase (API)

Mechanism and Enzymes Involved:

  • Arabinose-5-phosphate isomerases catalyze the reversible interconversion between D-ribulose-5-phosphate and D-arabinose-5-phosphate. This reaction is the first step in the biosynthesis of key bacterial cell wall components such as 3-deoxy-D-manno-octulosonic acid (Kdo).

  • Recombinant APIs have been prepared and purified to high purity (approx. 95%) using ion-exchange chromatography and ammonium sulfate precipitation, which allows for efficient enzymatic synthesis of D-arabinose 5-phosphate.

  • The enzymatic reaction typically occurs in buffered aqueous solutions, with optimal pH conditions around neutral to slightly alkaline (pH 7-8), and requires cofactors such as Mg^2+ ions for activity.

Typical Procedure:

  • Prepare a reaction mixture containing D-ribulose-5-phosphate as substrate, buffer (e.g., HEPES-NaOH, pH 7.2), MgCl_2, and purified API enzyme.

  • Incubate at 30°C overnight to allow complete isomerization.

  • Purify the product by ion-exchange chromatography to isolate D-arabinose 5-phosphate in its disodium salt form.

Advantages:

  • High specificity and yield.

  • Mild reaction conditions preserving stereochemistry.

Limitations:

  • Requires access to purified enzymes and substrate ribulose-5-phosphate.

Chemical Synthesis via Phosphorylation of D-Arabinose

General Approach:

  • Direct chemical phosphorylation of D-arabinose at the 5-position can be challenging due to regioselectivity issues.

  • Traditional chemical phosphorylation methods often involve multi-step protection and deprotection strategies to ensure selective phosphorylation at the 5-hydroxyl group.

  • Oxidative methods using hypoiodite in methanol have been employed to prepare acid-sugar intermediates, which can be subsequently converted to phosphorylated forms.

Typical Chemical Method:

  • Oxidize D-arabinose to its lactone form or corresponding acid sugar using hypoiodite in methanol.

  • Purify the acid sugar by anion-exchange chromatography.

  • Hydrolyze the lactone to yield the acid sugar form.

  • Phosphorylate the 5-position chemically using phosphate donors under controlled pH and temperature.

  • Convert the product to the disodium salt by neutralization with sodium hydroxide.

Challenges:

  • Regioselectivity and yield can be variable.

  • Requires careful purification to remove side products.

Biotransformation via Pentose Phosphate Pathway Intermediates

Pathway Insight:

  • In eukaryotic and some prokaryotic cells, D-arabinose 5-phosphate is produced via isomerization of D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway.

  • Glutamine fructose-6-phosphate aminotransferase (GFAT) has been implicated in converting D-ribulose-5-phosphate to D-arabinose-5-phosphate in vivo.

Preparation Method:

  • Use cell extracts or purified enzymes from organisms such as Crithidia fasciculata or bacteria expressing the relevant enzymes.

  • Incubate D-ribulose-5-phosphate with GFAT or API under physiological conditions.

  • Isolate D-arabinose 5-phosphate by chromatographic techniques.

Advantages:

  • Mimics natural biosynthetic routes, potentially yielding stereochemically pure products.

  • Can be scaled using microbial cultures or recombinant enzyme systems.

Data Table: Summary of Preparation Methods for D-Arabinose 5-Phosphate Disodium Salt

Method Key Reagents/Enzymes Conditions Yield & Purity Advantages Limitations
Enzymatic Isomerization (API) D-ribulose-5-phosphate, API enzyme pH 7-8, 30°C, overnight High purity (~95%), good yield High specificity, mild conditions Requires purified enzyme and substrate
Chemical Phosphorylation D-arabinose, phosphate donors Controlled pH, multi-step Moderate yield, variable purity Direct chemical method Regioselectivity challenges
Biotransformation (GFAT) D-ribulose-5-phosphate, GFAT enzyme Physiological pH, 25-37°C Good yield with enzyme systems Mimics natural biosynthesis Complex enzyme systems required
Aldol Condensation (Related) Glyceraldehyde 3-phosphate, acetaldehyde, aldolase pH 8.5-9.5, 2-6 hours Not directly reported for D-Ara-5P Potential enzymatic synthesis route Not established for D-Ara-5P

Research Findings and Notes

  • The enzymatic preparation using arabinose-5-phosphate isomerase is the most established and reliable method, with detailed purification protocols including ion-exchange chromatography and ammonium sulfate precipitation.

  • Enzymatic assays confirm the stereospecificity and high catalytic efficiency of APIs, with kinetic parameters consistent with physiological relevance.

  • Chemical synthesis methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity, often making enzymatic methods preferable for research-grade material.

  • Biotransformation pathways in eukaryotes indicate that D-arabinose 5-phosphate can be synthesized intracellularly from pentose phosphate pathway intermediates, highlighting potential for microbial or enzymatic production systems.

  • Although direct chemical synthesis protocols for this compound are less common, the conversion of acid sugars to their phosphate derivatives followed by neutralization to disodium salts is a general strategy.

Chemical Reactions Analysis

Isomerization Reactions

D-Arabinose 5-phosphate undergoes reversible isomerization catalyzed by D-arabinose 5-phosphate isomerase (API/KdsD) , converting it to D-ribulose 5-phosphate (Ru5P). This reaction is the first step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a key component of Gram-negative bacterial cell walls .

Key Features:

  • Enzyme : API/KdsD (EC 5.3.1.13) from Escherichia coli and Francisella tularensis .

  • Reaction Conditions : Optimal pH 7.0–8.0, temperature 25–37°C.

  • Regulation : Feedback inhibition by CMP-Kdo (Ki = 1.91 μM) .

Table 1: Isomerization Parameters

ParameterValueSource
Substrate Affinity (Km)0.48 mM (D-Ara-5P for F. tularensis KdsD)
Catalytic Efficiency2,690 min⁻¹·mM⁻¹ (D-Ara-5P)

Phosphorylation Reactions

The compound participates in phosphorylation to form derivatives critical for nucleotide synthesis and metabolic regulation.

Key Pathways:

  • Substrate for Kinases : Phosphorylated by ATP-dependent kinases to produce higher-order phosphates.

  • Role in Pentose Phosphate Pathway (PPP) : Generates intermediates for nucleotide biosynthesis .

Table 2: Phosphorylation Reagents and Products

ReagentProduct FormedConditions
ATP + KinasesD-Ara-5P derivativespH 7.5, 37°C, Mg²⁺
Phosphoric AcidPhosphorylated aldosesEnzymatic or chemical

Oxidation and Reduction

D-Ara-5P undergoes redox reactions under controlled conditions, producing sugar acids or alcohols.

Examples:

  • Oxidation : Forms D-arabinonolactone via NAD⁺-dependent dehydrogenases.

  • Reduction : Yields D-arabitol using NADPH-dependent reductases.

Table 3: Redox Reaction Conditions

Reaction TypeEnzyme/ReagentProductpH Optimum
OxidationAldose DehydrogenaseD-Arabinonolactone7.5–8.5
ReductionAlditol ReductaseD-Arabitol6.5–7.0

Dehydration Reactions

In Herbaspirillum huttiense, D-Ara-5P is metabolized via a non-phosphorylative pathway involving D-arabinonate dehydratase to produce 2-keto-3-deoxy-D-pentonate (D-KDP) , a precursor for α-ketoglutarate .

Mechanism:

  • Proton Abstraction : α-Proton removal generates an enediolate intermediate.

  • β-Elimination : Dehydration forms an enol intermediate.

  • Stereospecific Deuteriation : Incorporates solvent-derived deuterium at the 3-ProS position .

Table 4: Dehydration Kinetics (C785_RS13685 Enzyme)

Substratekcat/Km (min⁻¹·mM⁻¹)Relative Activity (%)
D-Arabinonate2,690100
D-Altronate0.39912

Inhibition Studies:

  • CMP-Kdo Feedback Inhibition : Demonstrated in F. tularensis KdsD, suggesting potential for antibiotic development targeting Gram-negative bacteria .

  • Structural Analysis : X-ray crystallography of E. coli API revealed a TIM-barrel fold with conserved catalytic residues (Glu156, His98) .

Pathway Engineering:

  • Kdo Biosynthesis : Genetic knockout studies confirmed API’s essentiality in bacterial survival, validating it as a drug target .

  • Novel Metabolic Routes : H. huttiense utilizes a non-phosphorylative pathway for D-arabinose catabolism, expanding biotechnological applications .

Scientific Research Applications

Enzymatic Studies

D-Arabinose 5-phosphate is widely used as a substrate for the characterization of specific enzymes. It plays a crucial role in identifying and differentiating enzymes involved in carbohydrate metabolism.

  • D-Arabinose 5-Phosphate Isomerase : This enzyme catalyzes the reversible isomerization between D-ribulose 5-phosphate and D-arabinose 5-phosphate. It is essential for understanding the metabolic pathways in organisms like Escherichia coli and has implications for developing antimicrobial agents targeting lipopolysaccharide biosynthesis in Gram-negative bacteria .
  • Case Study : Research published in the Journal of Biological Chemistry identified a gene encoding arabinose 5-phosphate isomerase from E. coli K-12, highlighting its role in synthesizing 3-deoxy-D-manno-octulosonate, a key component of bacterial cell walls .

Biochemical Research

D-Ara-5P serves as an important tool in various biochemical applications, particularly in the study of carbohydrate metabolism and its regulatory mechanisms.

  • Substrate for Enzyme Characterization : The compound is utilized to characterize enzymes such as D-arabinose 5-phosphate isomerase (API), which is vital for understanding the biosynthesis of polysaccharides and lipopolysaccharides in bacteria .
  • Research Applications :
    • Investigating metabolic pathways involving carbohydrate derivatives.
    • Studying enzyme kinetics and mechanisms.

Metabolic Pathway Studies

D-Arabinose 5-phosphate is integral to several metabolic pathways, particularly those related to carbohydrate metabolism.

  • Role in Lipopolysaccharide Biosynthesis : As a precursor in the synthesis of KDO8P (3-deoxy-D-manno-octulosonate 8-phosphate), D-Ara-5P is crucial for the formation of lipopolysaccharides, which are essential components of bacterial cell membranes .
  • Case Study : A study focused on the enzyme KdsD from Francisella tularensis, which utilizes D-arabinose 5-phosphate as a substrate. This research aimed at developing novel chemotherapeutics against this pathogenic bacterium, emphasizing the compound's relevance in infectious disease research .

Comparison with Similar Compounds

Research Frontiers

  • Antibacterial Drug Design: Targeting KdsD to disrupt LPS synthesis in Pseudomonas aeruginosa and Burkholderia pseudomallei .
  • Metabolic Engineering : Leveraging Ara5P-dependent pathways in E. coli for sustainable acetyl-CoA production .

Biological Activity

D-Arabinose 5-phosphate disodium salt (D-Ara-5P) is a phosphorylated sugar that plays a crucial role in various biological pathways, particularly in the biosynthesis of essential components in bacteria. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 16218866
Molecular Formula C5_5H11_11Na2_2O8_8P
Molecular Weight 274.07 g/mol
Solubility Soluble in water (50 mg/ml)
pH (1% solution) 6.5 - 7.5

Biological Role

D-Arabinose 5-phosphate is primarily involved in the Pentose Phosphate Pathway (PPP) , serving as an intermediate in the synthesis of nucleotides and nucleic acids. It is also critical in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo) , an essential component of the lipopolysaccharide layer in Gram-negative bacteria. This pathway is particularly relevant for drug targeting since Kdo is not synthesized by humans, making it a potential target for antibiotic development .

The enzyme D-arabinose 5-phosphate isomerase (KdsD) catalyzes the conversion of D-arabinose 5-phosphate to D-ribulose 5-phosphate, which plays a pivotal role in the Kdo biosynthesis pathway. Inhibition studies have shown that KdsD can be inhibited by its end product, CMP-Kdo, indicating a feedback regulation mechanism .

Enzyme Activity

Research has demonstrated that KdsD exhibits substrate specificity for various aldoses, including D-arabinose and D-ribose. The enzyme's activity can be characterized using biochemical assays that measure its ability to convert substrates into products under varying conditions .

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted the inhibition of KdsD by CMP-Kdo with an inhibition constant KiK_i of 1.91 μM, suggesting that this feedback mechanism could be exploited for therapeutic interventions against Gram-negative bacterial infections .
  • Pathway Analysis : Another investigation into the metabolic pathways involving D-arabinose showed that bacteria such as Herbaspirillum huttiense utilize D-arabinose through a novel non-phosphorylative pathway, expanding our understanding of sugar metabolism in prokaryotes .
  • Enzyme Characterization : The characterization of various API genes from different strains revealed distinct enzymatic properties and regulatory mechanisms, emphasizing the diversity and adaptability of bacterial metabolic pathways involving D-arabinose .

Potential Applications

Given its role in bacterial metabolism and cell wall synthesis, this compound holds promise for:

  • Antibiotic Development : Targeting the Kdo biosynthesis pathway could lead to new antibiotics effective against resistant Gram-negative bacteria.
  • Biochemical Research : As a substrate for enzyme assays, it can aid in understanding enzyme kinetics and metabolic pathways.

Q & A

Q. What is the role of D-arabinose 5-phosphate disodium salt in bacterial lipopolysaccharide (LPS) biosynthesis, and how can its activity be experimentally validated?

D-Arabinose 5-phosphate (D-A5P) is a key intermediate in the biosynthesis of LPS, a critical component of Gram-negative bacterial outer membranes. It is reversibly converted to D-ribulose 5-phosphate via arabinose-5-phosphate isomerase (APIase; EC 5.3.1.13) . To validate its role:

  • Methodology : Use isotopic labeling (e.g., ¹³C-D-A5P) in bacterial cultures, followed by LC-MS/MS to track incorporation into LPS precursors.
  • Experimental Design : Compare LPS production in wild-type vs. APIase-knockout strains under controlled growth conditions. Measure D-A5P accumulation via anion-exchange chromatography .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

  • HPLC with UV/RI Detection : Use a carbohydrate-specific column (e.g., Aminex HPX-87P) with isocratic elution (mobile phase: 5 mM H₂SO₄). Calibrate with a D-A5P reference standard (purity ≥95%) .
  • Enzymatic Assay : Couple D-A5P conversion to D-ribulose 5-phosphate via APIase, followed by spectrophotometric measurement of NADH oxidation at 340 nm .

Q. How does this compound differ structurally from related pentose phosphates, and what implications does this have for experimental handling?

D-A5P has a distinct stereochemistry at C2 and C3 compared to D-ribose 5-phosphate (C2 hydroxyl group orientation) and D-xylulose 5-phosphate (ketose vs. aldose configuration). This affects:

  • Enzymatic Specificity : Use pure isomers to avoid cross-reactivity in assays (e.g., ribose-5-phosphate isomerase assays) .
  • Storage : Store at -20°C in anhydrous conditions to prevent epimerization or hydrolysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic flux in Salmonella models be resolved?

Discrepancies in flux studies (e.g., under varying pH or temperature) may arise from:

  • Enzyme Kinetics : APIase activity is temperature-sensitive; validate assays at 37°C with pH-controlled buffers (e.g., Tris-HCl, pH 7.5) .
  • Sample Preparation : Use rapid quenching (e.g., cold methanol) to arrest metabolism and prevent artifactual isomerization .

Q. What strategies optimize the synthesis of high-purity this compound for in vitro studies?

  • Anion-Exchange Chromatography : Purify D-A5P monolithium salt using a DEAE-Sephadex column, followed by sodium ion exchange (Na₂HPO₄ buffer) to yield the disodium form .
  • Quality Control : Confirm purity (>98%) via ³¹P-NMR (δ ~3.5 ppm for phosphate) and LC-MS (negative ion mode, m/z 229 [M-H]⁻) .

Q. How does this compound interact with rare metabolic pathways in eukaryotic systems?

While primarily studied in bacteria, D-A5P may transiently accumulate in eukaryotic cells exposed to bacterial LPS. Investigate via:

  • Metabolomic Profiling : Use stable isotope-resolved metabolomics (SIRM) in macrophage models treated with LPS .
  • Knockdown Studies : Silence putative eukaryotic APIase homologs (e.g., KDSD genes) to assess D-A5P accumulation .

Data Contradiction Analysis

Q. Why do some studies report negligible this compound in E. coli LPS mutants, while others detect significant levels?

  • Strain Variability : Mutations in lpxC (UDP-3-O-acyl-GlcNAc deacetylase) may indirectly alter D-A5P pools by disrupting LPS precursor synthesis.
  • Analytical Sensitivity : Low-abundance D-A5P requires detection limits <1 µM; validate with tandem mass spectrometry .

Methodological Tables

Q. Table 1. Key Enzymes in D-A5P Metabolism

EnzymeEC NumberRoleAssay Conditions
Arabinose-5-phosphate isomerase5.3.1.13Converts D-A5P ↔ D-ribulose 5-phosphate37°C, Tris-HCl (pH 7.5), 5 mM Mg²⁺
Phosphoribosyl-pyrophosphate synthetase2.7.6.1Utilizes ribose 5-phosphate (competes with D-A5P)25°C, 60 mM R-5-P, ATP-coupled assay

Q. Table 2. Comparative Properties of Pentose Phosphates

CompoundStructureKey Metabolic RoleStability
D-Arabinose 5-phosphateAldose, C2/C3 hydroxylsLPS biosynthesisStable at -20°C, anhydrous
D-Ribose 5-phosphateAldose, C2/C3 hydroxylsNucleotide synthesisProne to oxidation; store under N₂
D-Xylulose 5-phosphateKetosePentose phosphate pathwayLabile above 4°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

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